1-(4-Octylphenyl)ethanone

Description

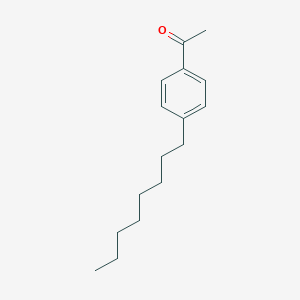

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-octylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARQDIVXKVBJFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3065116 | |

| Record name | Ethanone, 1-(4-octylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10541-56-7 | |

| Record name | p-Octylacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10541-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-octylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010541567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Octylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168987 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-octylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-octylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3065116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Octylphenyl)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(4-Octylphenyl)ethanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and potential biological activity of 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an aromatic ketone characterized by a phenyl ring substituted with an acetyl group and an octyl group. Its long alkyl chain imparts significant lipophilicity to the molecule.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| Synonyms | 4'-Octylacetophenone, p-Octylacetophenone | |

| CAS Number | 10541-56-7 | [1][2] |

| Molecular Formula | C₁₆H₂₄O | [1] |

| Molar Mass | 232.36 g/mol | [1] |

| Appearance | Low melting colorless to light yellow solid, aromatic odor | [3] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 152-153 °C at 1 mmHg | [1] |

| Density | 0.919 g/cm³ | [1] |

| Flash Point | 143 °C (289 °F) (estimated) | [4] |

| Vapor Pressure | 8.38 x 10⁻⁵ mmHg at 25 °C (estimated) | |

| Solubility | Insoluble in water; Soluble in alcohol | [4] |

| Refractive Index | 1.4970 (estimate) |

Synthesis and Purification

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a general procedure adapted for the synthesis of this compound.

Materials:

-

Octylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension.

-

After the addition of acetyl chloride is complete, add a solution of octylbenzene (1.0 equivalent) in dichloromethane dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude product can be purified by column chromatography followed by recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity with ethyl acetate).

-

Procedure: The crude product is dissolved in a minimum amount of the initial mobile phase and loaded onto the column. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify the pure product.

Recrystallization:

-

Solvent System: A mixture of ethanol and water or hexane and ethyl acetate can be effective.

-

Procedure: The purified product from column chromatography is dissolved in a minimum amount of the hot solvent system. The solution is then allowed to cool slowly to induce crystallization. The resulting crystals are collected by filtration and dried under vacuum.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | ~7.9 (d) | Doublet | 2H | Protons ortho to acetyl group |

| Aromatic Protons | ~7.2 (d) | Doublet | 2H | Protons meta to acetyl group |

| Methylene Protons | ~2.6 (t) | Triplet | 2H | -CH₂- attached to the phenyl ring |

| Acetyl Protons | ~2.5 (s) | Singlet | 3H | -C(O)CH₃ |

| Methylene Protons | ~1.6 (m) | Multiplet | 2H | -CH₂- adjacent to the benzylic CH₂ |

| Methylene Protons | ~1.3 (m) | Multiplet | 10H | -(CH₂)₅- |

| Methyl Protons | ~0.9 (t) | Triplet | 3H | Terminal -CH₃ |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | ~198 | C=O |

| Aromatic Carbon | ~149 | C-C(O)CH₃ |

| Aromatic Carbon | ~135 | C-CH₂- |

| Aromatic Carbons | ~129 | CH (ortho to acetyl) |

| Aromatic Carbons | ~128 | CH (meta to acetyl) |

| Methylene Carbon | ~36 | -CH₂- attached to the phenyl ring |

| Methylene Carbons | ~32, 31.5, 29.5, 29 | -(CH₂)₆- |

| Acetyl Carbon | ~27 | -C(O)CH₃ |

| Methyl Carbon | ~23 | Terminal -CH₂-CH₃ |

| Methyl Carbon | ~14 | Terminal -CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3020 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600, 1580, 1470 | Medium | Aromatic C=C stretch |

| ~830 | Strong | p-Disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Ion |

| 232 | [M]⁺ (Molecular ion) |

| 217 | [M - CH₃]⁺ |

| 133 | [M - C₇H₁₅]⁺ (Benzylic cleavage) |

| 119 | [C₈H₇O]⁺ |

| 43 | [CH₃CO]⁺ |

Potential Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, due to its structural similarity to other alkylphenols, particularly 4-octylphenol, it is plausible to hypothesize that it may exhibit similar biological effects. Alkylphenols are known endocrine-disrupting chemicals (EDCs) that can mimic the action of estrogen.

Postulated Estrogenic Activity

4-Octylphenol has been shown to possess estrogenic activity by binding to the estrogen receptor (ER).[5][6] This interaction can trigger a cascade of cellular events normally initiated by estradiol. Given the structural resemblance, this compound may also act as an ER agonist, although likely with a different potency.

The structural features that contribute to the estrogenic activity of alkylphenols include the phenolic hydroxyl group and the length and branching of the alkyl chain.[7] While this compound possesses the p-substituted alkyl chain, the presence of a ketone instead of a hydroxyl group will likely influence its binding affinity to the estrogen receptor.

Safety and Handling

This compound is classified as harmful if swallowed.[3] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis is readily achievable through Friedel-Crafts acylation. While direct biological data is scarce, its structural similarity to known endocrine disruptors suggests that it may possess estrogenic activity, a hypothesis that warrants further investigation. This guide provides a solid foundation for researchers and scientists working with this compound, offering detailed, albeit predictive in some areas, information on its synthesis, characterization, and potential biological relevance.

References

- 1. chembk.com [chembk.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 4'-octyl acetophenone [flavscents.com]

- 5. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expression profiling of estrogen-responsive genes in breast cancer cells treated with alkylphenols, chlorinated phenols, parabens, or bis- and benzoylphenols for evaluation of estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brunel University Research Archive: Structural features of alkylphenolic chemicals associated with estrogenic activity [bura.brunel.ac.uk]

An In-Depth Technical Guide to 1-(4-Octylphenyl)ethanone (CAS: 10541-56-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Octylphenyl)ethanone, a versatile aromatic ketone with applications in pharmaceutical synthesis and potential use in the formulation of liquid crystals. This document details its physicochemical properties, spectroscopic data, synthesis, and purification protocols. Notably, it explores its role as a key intermediate in the synthesis of the immunosuppressive drug Fingolimod, providing a detailed schematic of the relevant signaling pathway.

Chemical and Physical Properties

This compound, also known as 4'-octylacetophenone, is a long-chain alkyl-substituted aromatic ketone. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10541-56-7 | [1][2] |

| Molecular Formula | C₁₆H₂₄O | [1][2] |

| Molecular Weight | 232.37 g/mol | [1] |

| Appearance | White to light yellow crystalline powder or solid | |

| Melting Point | 18 °C | |

| Boiling Point | 152-153 °C at 1 mmHg | |

| Density | 0.919 g/cm³ | |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane and ethanol. | |

| IUPAC Name | This compound | [1] |

Spectroscopic Data

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The expected chemical shifts for the ¹H and ¹³C nuclei of this compound are detailed below.

¹H NMR (Proton NMR): The proton NMR spectrum will exhibit characteristic signals corresponding to the aromatic protons, the acetyl methyl protons, and the protons of the octyl chain.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~7.25 | Doublet | 2H | Aromatic protons meta to the acetyl group |

| ~2.6 | Singlet | 3H | Methyl protons of the acetyl group |

| ~2.6 | Triplet | 2H | Methylene protons of the octyl group attached to the phenyl ring |

| ~1.6 | Multiplet | 2H | Methylene protons of the octyl group |

| ~1.3 | Multiplet | 10H | Methylene protons of the octyl group |

| ~0.9 | Triplet | 3H | Methyl protons of the octyl group |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the octyl chain.

| Chemical Shift (ppm) | Assignment |

| ~198 | Carbonyl carbon (C=O) |

| ~145 | Aromatic carbon attached to the octyl group |

| ~135 | Aromatic carbon attached to the acetyl group |

| ~129 | Aromatic carbons |

| ~128 | Aromatic carbons |

| ~36 | Methylene carbon of the octyl group attached to the phenyl ring |

| ~32-22 | Methylene carbons of the octyl group |

| ~27 | Methyl carbon of the acetyl group |

| ~14 | Methyl carbon of the octyl group |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Strong | Aliphatic C-H stretch (from octyl group) |

| ~1685 | Strong | C=O stretch (aromatic ketone) |

| ~1600, ~1575, ~1470 | Medium to Weak | Aromatic C=C skeletal vibrations |

| ~1465 | Medium | CH₂ bending (scissoring) |

| ~1360 | Medium | CH₃ bending (umbrella mode) |

| ~830 | Strong | Para-disubstituted benzene C-H out-of-plane bend |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak and several characteristic fragment ions.

| m/z | Ion |

| 232 | [M]⁺ (Molecular ion) |

| 217 | [M - CH₃]⁺ |

| 133 | [M - C₇H₁₅]⁺ (Loss of heptyl radical) |

| 119 | [CH₃COC₆H₄CH₂]⁺ |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 43 | [CH₃CO]⁺ (Acylium ion) |

Synthesis and Purification

Synthesis via Friedel-Crafts Acylation

This compound is commonly synthesized via the Friedel-Crafts acylation of octylbenzene with acetyl chloride using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[3][4].

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve octylbenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in dry DCM. Add this solution to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of ethanol and water or hexanes can be effective.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum[5][6].

Column Chromatography Protocol:

-

Stationary and Mobile Phase Selection: Use silica gel as the stationary phase. A suitable mobile phase is a mixture of hexanes and ethyl acetate, starting with a low polarity (e.g., 98:2 hexanes:ethyl acetate) and gradually increasing the polarity if necessary[6][7][8][9].

-

Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase, collecting fractions.

-

Analysis: Monitor the fractions by TLC to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. websites.umich.edu [websites.umich.edu]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. rsc.org [rsc.org]

- 6. columbia.edu [columbia.edu]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4'-Octylacetophenone: Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 4'-octylacetophenone and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Data Presentation

The fundamental molecular data for 4'-octylacetophenone is summarized in the table below for quick reference and easy comparison.

| Parameter | Value | Reference |

| Molecular Formula | C16H24O | [1][2][3][4] |

| Molecular Weight | 232.36 g/mol | [1][2][4] |

| Synonyms | p-n-Octylacetophenone, 1-(4-octylphenyl)ethanone | [2][3] |

| CAS Number | 10541-56-7 | [1][2][3] |

Experimental Protocol: Synthesis of 4'-Octylacetophenone via Friedel-Crafts Acylation

This section details the methodology for the synthesis of 4'-octylacetophenone using Friedel-Crafts acylation, a widely used method for preparing aromatic ketones. The protocol is adapted from established procedures for similar acetophenone derivatives.

Objective: To synthesize 4'-octylacetophenone from octylbenzene and an acylating agent in the presence of a Lewis acid catalyst.

Materials:

-

Octylbenzene

-

Acetic anhydride or Acetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Anhydrous toluene or dichloromethane (as solvent)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO4) or calcium chloride (CaCl2)

-

Dichloromethane or diethyl ether (for extraction)

-

Petroleum ether (for crystallization)

Equipment:

-

Three-neck round-bottom flask

-

Stirrer

-

Reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Heating mantle or water bath

-

Beakers

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup:

-

In a dry 250 mL three-neck flask equipped with a stirrer, a dropping funnel, and a reflux condenser, add 20 g of anhydrous aluminum trichloride.

-

To the flask, add 40 mL of an anhydrous solvent like toluene or dichloromethane.

-

Prepare a mixture of the acylating agent (e.g., 6 mL of acetic anhydride) and 20 mL of the anhydrous solvent in the dropping funnel.

-

-

Acylation Reaction:

-

Cool the three-neck flask in an ice bath.

-

Slowly add the octylbenzene to the flask with stirring.

-

Begin the dropwise addition of the acylating agent mixture from the dropping funnel to the reaction flask. Maintain a slow addition rate to control the exothermic reaction.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture in a water bath at a controlled temperature (e.g., 50-60°C) for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, with constant stirring. This step is performed to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of an extraction solvent like dichloromethane or diethyl ether.

-

Combine all the organic layers.

-

Wash the combined organic layer sequentially with a 5% sodium hydroxide solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

-

Purification:

-

Filter the dried organic layer to remove the drying agent.

-

Remove the solvent using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or by crystallization from a solvent such as petroleum ether.

-

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4'-octylacetophenone.

Caption: Workflow for the synthesis of 4'-Octylacetophenone.

References

An In-Depth Technical Guide to the Physical Properties of p-Octylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of p-octylacetophenone (also known as 4'-octylacetophenone or 1-(4-octylphenyl)ethanone). The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this compound.

Core Physical and Chemical Properties

p-Octylacetophenone is an aromatic ketone with a distinct molecular structure that influences its physical behavior. A summary of its key identifiers and properties is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₄O | [1][2][3] |

| Molecular Weight | 232.36 g/mol | [2][4] |

| CAS Number | 10541-56-7 | [1][2][3] |

| Appearance | Low melting colorless to light yellow solid, aromatic odor | [5] |

A more detailed breakdown of the physical properties is presented in the following tables for clarity and ease of comparison.

Thermal Properties

| Property | Value | Conditions | Reference |

| Melting Point | 18 °C | - | [4] |

| Boiling Point | 152-153 °C | at 1 mmHg | [4] |

| 425-426 K (152-153 °C) | at 0.001 bar | [1] | |

| 340-341 °C | at 760 mmHg (estimated) | [6] |

Density and Solubility

| Property | Value | Conditions | Reference |

| Density | 0.919 g/mL | - | [4] |

| Water Solubility | Insoluble | - | [5] |

| 0.4346 mg/L | at 25 °C (estimated) | [6] | |

| Solubility in Organic Solvents | Soluble | in hexane, ethanol, 2-propanol, acetone, toluene, dichloromethane | [5] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of p-octylacetophenone.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus or a Thiele tube.

Procedure:

-

A small amount of finely powdered p-octylacetophenone is packed into a capillary tube, sealed at one end.

-

The capillary tube is attached to a thermometer.

-

The assembly is placed in a heating bath (e.g., oil bath in a Thiele tube) or a melting point apparatus.

-

The sample is heated slowly and uniformly.

-

The temperature at which the substance starts to melt and the temperature at which it completely liquefies are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid organic compound can be determined using the distillation method or the capillary tube method.

Procedure (Capillary Tube Method):

-

A few milliliters of liquid p-octylacetophenone are placed in a small test tube.

-

A capillary tube, sealed at one end, is placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in a suitable bath.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken.

Density Determination

The density of a liquid can be determined by measuring its mass and volume.

Procedure:

-

A clean and dry volumetric flask of a known volume (e.g., 10 mL) is weighed accurately.

-

The flask is filled to the calibration mark with p-octylacetophenone.

-

The flask containing the compound is weighed again.

-

The density is calculated by dividing the mass of the compound (final weight - initial weight) by the volume of the flask.

Solubility Determination

The solubility of a compound in various solvents can be determined qualitatively and quantitatively.

Qualitative Procedure:

-

A small, measured amount of p-octylacetophenone (e.g., 50 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 1 mL) is added.

-

The test tube is shaken vigorously for a set period.

-

Visual observation is used to determine if the compound has dissolved completely, partially, or not at all. This can be repeated with different solvents.

Quantitative Procedure (Shake-Flask Method):

-

An excess amount of p-octylacetophenone is added to a known volume of the solvent in a flask.

-

The mixture is agitated at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of p-octylacetophenone in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the public domain that details the involvement of p-octylacetophenone in defined signaling pathways. While acetophenone derivatives, in general, have been studied for various biological activities, including antimicrobial and anti-inflammatory properties, the specific molecular targets and signaling cascades for p-octylacetophenone have not been elucidated.[7] This compound is primarily used as an intermediate in pharmaceutical synthesis and as a fragrance ingredient.[5][8][9]

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for determining the physical properties of p-octylacetophenone.

Caption: Workflow for determining the physical properties of p-octylacetophenone.

References

- 1. p-Octylacetophenone [webbook.nist.gov]

- 2. Ethanone, 1-(4-octylphenyl)- | C16H24O | CID 66344 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. 4'-octyl acetophenone [flavscents.com]

- 7. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chembk.com [chembk.com]

Spectroscopic Profile of 1-(4-Octylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic ketone 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis, drug development, and materials science by providing key spectroscopic data and the methodologies for their acquisition. While a complete experimental dataset for this compound is not publicly available, this guide combines known data for the target compound with data from structurally similar analogs to provide a thorough analytical profile.

Chemical Structure and Properties

This compound is a ketone characterized by an octyl group and an acetyl group attached to a benzene ring at the para position.

Chemical Structure:

Molecular Formula: C16H24O[1][2][3]

Molecular Weight: 232.36 g/mol [1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below is a summary of the available ¹H NMR data for this compound and predicted ¹³C NMR data based on its chemical structure and data from analogs.

¹H NMR Spectral Data

A proton NMR spectrum for this compound has been reported. The data provides characteristic signals for the aromatic, acetyl, and octyl protons.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 2H | Aromatic protons ortho to the acetyl group |

| ~7.2-7.3 | Doublet | 2H | Aromatic protons ortho to the octyl group |

| ~2.6 | Triplet | 2H | -CH2- group of the octyl chain attached to the benzene ring |

| ~2.5 | Singlet | 3H | Acetyl (-COCH3) protons |

| ~1.6 | Multiplet | 2H | -CH2- group beta to the benzene ring |

| ~1.2-1.4 | Multiplet | 10H | -(CH2)5- of the octyl chain |

| ~0.8-0.9 | Triplet | 3H | Terminal -CH3 group of the octyl chain |

Note: Specific coupling constants were not available in the referenced data.

¹³C NMR Spectral Data (Predicted)

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~198 | Carbonyl carbon (C=O) |

| ~145-150 | Aromatic carbon attached to the octyl group |

| ~135-140 | Aromatic carbon attached to the acetyl group |

| ~128-130 | Aromatic CH carbons |

| ~35-36 | -CH2- group of the octyl chain attached to the benzene ring |

| ~31-32 | Methylene carbons of the octyl chain |

| ~29 | Methylene carbons of the octyl chain |

| ~26-27 | Acetyl (-COCH3) carbon |

| ~22-23 | Methylene carbon of the octyl chain |

| ~14 | Terminal -CH3 carbon of the octyl chain |

Experimental Protocol: NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of aromatic ketones like this compound.

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, aromatic ring, and aliphatic C-H bonds.

Predicted IR Spectral Data

Based on the spectral data of analogous aromatic ketones, the following IR absorptions are expected for this compound.

Table 3: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretching (alkyl chain) |

| ~1685 | Strong | C=O stretching (aryl ketone) |

| ~1600, ~1580, ~1470 | Medium-Weak | C=C stretching (aromatic ring) |

| ~1450 | Medium | C-H bending (alkyl chain) |

| ~1260 | Strong | C-C(=O)-C stretching and bending |

| ~840-810 | Strong | C-H out-of-plane bending (1,4-disubstituted benzene) |

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

For liquid samples like this compound, ATR-FTIR is a convenient technique that requires minimal sample preparation.

Figure 2: Workflow for acquiring an FT-IR spectrum using the ATR technique.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.

Predicted Mass Spectrum Data (Electron Ionization)

The mass spectrum of this compound under EI conditions is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 232 | [M]⁺ (Molecular Ion) |

| 217 | [M - CH₃]⁺ |

| 147 | [M - C₆H₁₃]⁺ |

| 131 | [C₉H₁₁O]⁺ |

| 119 | [C₈H₇O]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following diagram illustrates the general workflow for analyzing a liquid sample using EI-MS, often coupled with Gas Chromatography (GC) for sample introduction.

Figure 3: General workflow for EI-MS analysis, often coupled with GC.

Conclusion

This technical guide provides a foundational understanding of the key spectroscopic characteristics of this compound. By combining available experimental data with predictive analysis based on structurally related compounds, this document offers valuable insights for researchers in the fields of chemistry and drug development. The detailed experimental workflows also serve as a practical guide for the spectroscopic analysis of this and similar compounds. Further experimental verification of the predicted data is encouraged for precise characterization.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-(4-Octylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 1-(4-Octylphenyl)ethanone. This document outlines predicted spectral data based on the analysis of structurally similar compounds and established NMR principles. It also includes standardized experimental protocols for acquiring such spectra, aimed at professionals in research and development.

Molecular Structure and Atom Numbering

To facilitate the clear assignment of NMR signals, the atoms of this compound are systematically numbered as depicted in the diagram below. This numbering convention will be used throughout this guide to correlate specific atoms with their corresponding spectral peaks.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4'-Octylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique utilized for determining the molecular weight and structure of chemical compounds. When a molecule is introduced into the mass spectrometer, it is ionized, leading to the formation of a molecular ion. The energy of the ionization process, particularly in Electron Ionization (EI) mass spectrometry, is often sufficient to cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" that can be used for identification and structural elucidation. This guide provides a detailed analysis of the electron ionization mass spectrometry fragmentation pathways of 4'-octylacetophenone, a substituted aromatic ketone. Understanding these fragmentation patterns is crucial for the unambiguous identification of this and similar compounds in complex matrices.

Core Fragmentation Mechanisms of Alkyl Aromatic Ketones

The fragmentation of 4'-octylacetophenone is governed by established principles of mass spectrometry for ketones and aromatic compounds. The primary fragmentation processes include:

-

Alpha-Cleavage: This involves the cleavage of a bond alpha to the carbonyl group. For acetophenones, this can result in the loss of the methyl group or the alkyl-substituted phenyl group. The formation of a stable acylium ion often drives this process.

-

McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds that possess a gamma-hydrogen on an alkyl chain. It involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene.

-

Benzylic Cleavage: The bond between the aromatic ring and the alkyl substituent can cleave, leading to the formation of a stable benzylic cation.

Mass Spectrometry Data for 4'-Octylacetophenone

The electron ionization mass spectrum of 4'-octylacetophenone is characterized by a distinct pattern of fragment ions. The quantitative data from the spectrum is summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 232 | 15 | [M]+• (Molecular Ion) |

| 217 | 100 | [M - CH3]+ |

| 147 | 10 | [C10H11O]+ |

| 131 | 30 | [C9H7O]+ |

| 119 | 15 | [C8H7O]+ |

| 105 | 20 | [C7H5O]+ |

| 91 | 10 | [C7H7]+ |

| 43 | 25 | [CH3CO]+ |

Proposed Fragmentation Pathways of 4'-Octylacetophenone

The major fragmentation pathways for 4'-octylacetophenone under electron ionization are detailed below.

Alpha-Cleavage

The most prominent fragmentation pathway is the alpha-cleavage, which involves the loss of a methyl radical from the molecular ion to form the base peak at m/z 217.

Caption: Alpha-cleavage of the molecular ion.

McLafferty Rearrangement

A McLafferty rearrangement can occur, involving the transfer of a hydrogen atom from the gamma-carbon of the octyl chain to the carbonyl oxygen, followed by the elimination of a neutral propene molecule. This leads to the fragment ion at m/z 148, which can then undergo further fragmentation.

Caption: McLafferty rearrangement of the molecular ion.

Benzylic Cleavage and Subsequent Fragmentations

Cleavage of the bond between the aromatic ring and the acetyl group, as well as cleavage within the octyl chain, leads to a cascade of smaller fragment ions.

Caption: Major fragmentation cascade of 4'-octylacetophenone.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized protocol for the analysis of 4'-octylacetophenone using a gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

1. Sample Preparation:

-

Dissolve approximately 1 mg of 4'-octylacetophenone in 1 mL of a volatile organic solvent such as dichloromethane or hexane.

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

2. GC-MS Instrument Parameters:

-

Gas Chromatograph:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 500.

-

Solvent Delay: Set a solvent delay of 3-5 minutes to prevent filament damage from the solvent peak.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS system.

-

Acquire the mass spectrum of the chromatographic peak corresponding to 4'-octylacetophenone.

-

Process the data using the instrument's software to obtain the mass spectrum and identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Conclusion

The mass spectrometry fragmentation of 4'-octylacetophenone is characterized by predictable and interpretable pathways, primarily driven by alpha-cleavage, McLafferty rearrangement, and benzylic cleavages. The base peak at m/z 217, resulting from the loss of a methyl group, is a key identifier for this compound. A thorough understanding of these fragmentation patterns, coupled with standardized experimental protocols, is essential for the accurate identification and structural confirmation of 4'-octylacetophenone in various scientific and industrial applications. This guide provides the foundational knowledge for researchers and professionals working with this and structurally related compounds.

An In-Depth Technical Guide to 1-Phenyldecan-1-one (C16H24O)

This technical guide provides a comprehensive overview of the ketone 1-phenyldecan-1-one, a compound with the chemical formula C16H24O. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical identity, physicochemical properties, synthesis, and potential biological significance.

Chemical Identity: IUPAC Name and Synonyms

The ketone with the molecular formula C16H24O is systematically named 1-phenyldecan-1-one according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogues.

Table 1: IUPAC Name and Synonyms for C16H24O Ketone

| Type | Name |

| IUPAC Name | 1-phenyldecan-1-one |

| Synonyms | Capriphenone, Decanophenone, n-Decanophenone, Nonyl phenyl ketone, Ketone, nonyl phenyl, 1-Phenyl-1-decanone |

Source: PubChem[1]

Physicochemical Properties

A summary of the key physicochemical properties of 1-phenyldecan-1-one is presented in Table 2. These properties are essential for understanding the compound's behavior in various experimental and biological systems.

Table 2: Physicochemical Properties of 1-Phenyldecan-1-one

| Property | Value | Reference |

| Molecular Formula | C16H24O | [1] |

| Molecular Weight | 232.36 g/mol | [1] |

| Melting Point | 34-36 °C | [2] |

| Boiling Point | 168 °C at 5 mmHg | [2] |

| Flash Point | > 110 °C | [3] |

| Appearance | White to Almost white powder to crystal | [2] |

| Solubility | Insoluble in water | |

| CAS Number | 6048-82-4 | [1] |

Synthesis of 1-Phenyldecan-1-one: An Experimental Protocol

Aryl ketones such as 1-phenyldecan-1-one are commonly synthesized via the Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. The following is a representative experimental protocol for the synthesis of 1-phenyldecan-1-one from benzene and decanoyl chloride.

Materials and Equipment:

-

Benzene (anhydrous)

-

Decanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Concentrated hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask with a stir bar

-

Reflux condenser

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Add a solution of decanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the aluminum chloride suspension over a period of 20-30 minutes with constant stirring.

-

Addition of Benzene: After stirring for an additional 15 minutes, add a solution of benzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the dropping funnel.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).[4]

-

Workup: Carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated HCl.[4][5] Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[4][6]

-

Purification: The crude 1-phenyldecan-1-one can be further purified by recrystallization or column chromatography.

Biological Activity and Significance in Drug Development

While specific biological data for 1-phenyldecan-1-one is limited, its structural motif as an aryl ketone is of significant interest in medicinal chemistry and drug development. Aryl ketones are versatile scaffolds and key intermediates in the synthesis of a wide range of biologically active molecules.[3]

Potential Endocrine Disruptor: 1-phenyldecan-1-one is classified as a potential endocrine-disrupting compound (EDC).[1] EDCs are chemicals that may interfere with the body's endocrine system and produce adverse developmental, reproductive, neurological, and immune effects. The mechanism by which 1-phenyldecan-1-one may exert endocrine-disrupting effects has not been thoroughly elucidated and requires further investigation.

Role of Ketones in Cellular Signaling: Ketone bodies, which are structurally different from aryl ketones, are known to act as signaling molecules in various physiological and pathological states, influencing inflammation, oxidative stress, and gene expression.[7][8][9] While 1-phenyldecan-1-one is not a metabolic ketone body, its ketone functional group provides a site for potential interactions with biological macromolecules, such as receptors and enzymes, which could modulate their activity and downstream signaling pathways.

Visualization of a Hypothetical Signaling Pathway

Given the classification of 1-phenyldecan-1-one as a potential endocrine disruptor, a hypothetical signaling pathway can be conceptualized to illustrate how such a molecule might interfere with cellular processes. The following diagram, generated using the DOT language, depicts a simplified, generic pathway where an exogenous ketone interacts with a cellular receptor, leading to the modulation of a signaling cascade.

Caption: Hypothetical signaling pathway of an exogenous ketone.

This guide provides a foundational understanding of the C16H24O ketone, 1-phenyldecan-1-one. Further research is warranted to fully elucidate its biological activities and potential applications or risks in the context of drug development and environmental health.

References

- 1. 1-Phenyl-1-decanone | C16H24O | CID 80148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-DECANOPHENONE | 6048-82-4 [chemicalbook.com]

- 3. decanophenone, 6048-82-4 [thegoodscentscompany.com]

- 4. benchchem.com [benchchem.com]

- 5. websites.umich.edu [websites.umich.edu]

- 6. websites.umich.edu [websites.umich.edu]

- 7. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Safety and Handling of 1-(4-Octylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 1-(4-Octylphenyl)ethanone (CAS No. 10541-56-4), a key intermediate in pharmaceutical synthesis. The document outlines its physicochemical properties, potential hazards, safe handling procedures, and emergency protocols. Furthermore, it details experimental procedures for its synthesis, purification, and analysis, and explores its relevance in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as 4'-octylacetophenone, is an aromatic ketone. Its physical and chemical characteristics are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₂₄O | [1] |

| Molecular Weight | 232.36 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Melting Point | 18 °C | [1] |

| Boiling Point | 152-153 °C at 1 mmHg | [1] |

| Density | 0.919 g/cm³ | [1] |

| Flash Point | 152-153 °C at 1 mmHg | [1] |

| Vapor Pressure | 8.38E-05 mmHg at 25°C | [1] |

| Refractive Index | 1.4970 (estimate) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, benzene, and chloroform. | [2] |

Safety and Hazard Information

This compound is classified as harmful if swallowed and is an irritant. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P330, P332+P317, P362+P364

-

Storage: P403+P233, P405

-

Disposal: P501

Safe Handling and Storage

Adherence to proper laboratory protocols is essential when handling this compound to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Laboratory coat, long pants, and closed-toe shoes.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Keep away from heat, sparks, and open flames.

-

Incompatible with strong oxidizing agents.

Emergency Procedures

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or foam.

-

Specific Hazards: Emits toxic fumes under fire conditions.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Avoid breathing vapors, mist, or gas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to section 13.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis via Friedel-Crafts Acylation

A common method for the synthesis of this compound is the Friedel-Crafts acylation of octylbenzene.[2][3]

Materials and Reagents:

-

Octylbenzene

-

Acetyl chloride or Acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) or another suitable inert solvent

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to absorb HCl gas.

-

In the flask, suspend anhydrous aluminum chloride in dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of octylbenzene and acetyl chloride (or acetic anhydride) in dichloromethane from the dropping funnel with constant stirring.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture slowly onto crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with 5% NaOH solution, followed by water until the washings are neutral.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and remove the solvent by rotary evaporation to obtain the crude product.

Caption: Synthesis workflow for this compound.

Purification

The crude product can be purified by one or a combination of the following methods:

-

Distillation: Vacuum distillation is suitable for purifying liquid ketones.[4]

-

Liquid-Liquid Extraction: To remove acidic or basic impurities.[5]

-

Column Chromatography: Using silica gel as the stationary phase and a mixture of non-polar and polar solvents (e.g., hexane/ethyl acetate) as the mobile phase.

Analytical Methods

The purity and identity of this compound can be confirmed using the following analytical techniques.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6][7]

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[7][8]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV at 254 nm.[6]

-

Injection Volume: 10-20 µL.[6]

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

-

Carrier Gas: Helium.[10]

-

Injection Mode: Splitless.[9]

-

Temperature Program:

-

Initial temperature: 50-100°C, hold for 1-2 minutes.

-

Ramp: 10-20°C/min to 280-300°C.

-

Final hold: 5-10 minutes.[10]

-

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.[10]

-

¹H NMR (CDCl₃): Expected chemical shifts (δ) for similar 4-alkylacetophenones include: aromatic protons (~7.2-7.9 ppm, two doublets), acetyl methyl protons (~2.6 ppm, singlet), and alkyl chain protons (variable, ~0.8-2.7 ppm).[11]

-

¹³C NMR (CDCl₃): Expected chemical shifts (δ) for similar 4-alkylacetophenones include: carbonyl carbon (~198 ppm), aromatic carbons (~128-145 ppm), acetyl methyl carbon (~26 ppm), and alkyl chain carbons (variable, ~14-36 ppm).[11]

Role in Drug Development: MCR-1 Inhibition

Recent research has highlighted the potential of this compound derivatives as inhibitors of the Mobilized Colistin Resistance-1 (MCR-1) enzyme.[12] MCR-1 confers resistance to colistin, a last-resort antibiotic for treating infections caused by multidrug-resistant Gram-negative bacteria.[12][13]

The MCR-1 enzyme is a phosphoethanolamine transferase that modifies lipid A, a component of the bacterial outer membrane.[12][14] This modification reduces the binding affinity of colistin to the bacterial cell, rendering the antibiotic ineffective.[12]

A derivative of this compound, 4-((1-Ethoxy-2-(4-octylphenyl)-2-oxoethyl)amino)benzoic acid, has been shown to inhibit the MCR-1 enzyme, thereby restoring the efficacy of colistin against resistant bacteria.[12] This suggests that this compound is a valuable starting material for the synthesis of novel antibiotic adjuvants.

Caption: MCR-1 mediated colistin resistance and its inhibition.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is recommended to contact a licensed professional waste disposal service.

This guide is intended to provide comprehensive safety and handling information for this compound. It is crucial for all personnel handling this chemical to be familiar with its potential hazards and to follow all recommended safety procedures.

References

- 1. chembk.com [chembk.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US2166584A - Purification of ketones - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. app.studyraid.com [app.studyraid.com]

- 8. Separation of Acetophenone, tetrachloro derivative on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. tdi-bi.com [tdi-bi.com]

- 10. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. nccid.ca [nccid.ca]

- 13. Dissemination and Mechanism for the MCR-1 Colistin Resistance | PLOS Pathogens [journals.plos.org]

- 14. MCR-1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Solubility of 1-(4-Octylphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-(4-Octylphenyl)ethanone, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for determining solubility through established experimental protocols.

Physicochemical Properties of this compound

This compound, also known as p-octylacetophenone, is an aromatic ketone.[1] Its structure consists of a phenyl ring substituted with an acetyl group and an octyl group. This combination of a polar ketone group and a long nonpolar alkyl chain dictates its solubility behavior, suggesting it would be more soluble in nonpolar organic solvents.

Key Physicochemical Data:

Solubility Data

A thorough review of scientific databases and literature did not yield specific quantitative solubility data for this compound in a range of common organic solvents. Therefore, the following table is presented as a template for researchers to systematically record their experimental findings. The expected solubility is qualitatively predicted based on the principle of "like dissolves like."

| Solvent | Chemical Formula | Polarity (Qualitative) | Predicted Solubility | Experimentally Determined Solubility (e.g., g/100 mL at 25°C) |

| Hexane | C₆H₁₄ | Nonpolar | High | Data to be determined |

| Toluene | C₇H₈ | Nonpolar | High | Data to be determined |

| Diethyl Ether | (C₂H₅)₂O | Slightly Polar | High | Data to be determined |

| Chloroform | CHCl₃ | Polar | Moderate | Data to be determined |

| Ethyl Acetate | C₄H₈O₂ | Polar | Moderate | Data to be determined |

| Acetone | C₃H₆O | Polar | Moderate | Data to be determined |

| Ethanol | C₂H₅OH | Polar | Low | Data to be determined |

| Methanol | CH₃OH | Polar | Low | Data to be determined |

| Water | H₂O | Very Polar | Insoluble | Data to be determined |

Experimental Protocols for Solubility Determination

The following are generalized yet detailed methodologies for determining the solubility of a solid organic compound like this compound in various organic solvents. These protocols are based on standard laboratory practices.[3][4][5]

1. Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

-

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, ethanol, etc.)

-

Small test tubes (e.g., 13x100 mm)

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipettes or cylinders

-

-

Procedure:

-

Place approximately 25 mg of this compound into a clean, dry test tube.[4]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[4]

-

After each addition, vigorously shake the test tube for 10-20 seconds.[6] A vortex mixer can be used for more consistent agitation.

-

Continue this process for a total of 60 seconds of agitation.[3]

-

Observe the mixture. If the solid has completely dissolved, it is considered soluble. If some solid remains, it is partially soluble or insoluble.[3]

-

Record the observations.

-

2. Quantitative Solubility Determination (Static Equilibrium Method)

This method determines the saturation concentration of the solute in a solvent at a specific temperature.

-

Materials:

-

This compound

-

Selected organic solvents

-

Scintillation vials or small flasks with secure caps

-

Analytical balance

-

Constant temperature bath (e.g., water bath or incubator)

-

Magnetic stirrer and stir bars

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

-

-

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial and place it in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Accurately dilute the filtered solution with a suitable solvent.

-

Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or GC method.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

Logical Workflow for Solubility Testing

The following diagram illustrates a logical workflow for characterizing the solubility of an organic compound.

Caption: Workflow for determining the solubility of this compound.

References

Structure and chemical identifiers of 1-(4-Octylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring a long alkyl chain and a reactive keto group, makes it a valuable building block for the synthesis of more complex molecules, including liquid crystals, polymers, and pharmacologically active compounds. This technical guide provides a comprehensive overview of its chemical structure, identifiers, physical properties, and a detailed experimental protocol for its synthesis and characterization.

Chemical Structure and Identifiers

The molecular structure of this compound consists of an octyl group attached to the para position of an acetophenone core.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 10541-56-7 | [1] |

| PubChem CID | 66344 | [1] |

| Molecular Formula | C₁₆H₂₄O | [1] |

| Molecular Weight | 232.36 g/mol | [1] |

| SMILES | CCCCCCCCC1=CC=C(C=C1)C(=O)C | [1] |

| InChI | InChI=1S/C16H24O/c1-3-4-5-6-7-8-9-15-10-12-16(13-11-15)14(2)17/h10-13H,3-9H2,1-2H3 | [1] |

| InChIKey | GARQDIVXKVBJFP-UHFFFAOYSA-N | [1] |

| Synonyms | 4'-Octylacetophenone, p-Octylacetophenone, 4-n-Octylacetophenone | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 18 °C | [2] |

| Boiling Point | 152-153 °C at 1 mmHg | [2] |

| Density | 0.919 g/cm³ | [2] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The synthesis of this compound is commonly achieved through the Friedel-Crafts acylation of octylbenzene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Reaction Scheme:

Caption: Friedel-Crafts acylation of octylbenzene.

Materials:

-

Octylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of acetyl chloride (1.1 equivalents) in dichloromethane dropwise to the stirred suspension over a period of 10 minutes.

-

Following the addition of acetyl chloride, add a solution of octylbenzene (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15 minutes.

-

Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel, and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic, alkyl, and acetyl protons. The spectrum is typically recorded in deuterated chloroform (CDCl₃) on a 400 MHz or higher instrument.

-

¹³C NMR: The carbon NMR spectrum confirms the presence of all 16 carbon atoms in their distinct chemical environments.

Infrared (IR) Spectroscopy:

The IR spectrum, typically recorded as a neat film, will show characteristic absorption bands. Key peaks include a strong carbonyl (C=O) stretch around 1685 cm⁻¹, C-H stretching of the alkyl chain just below 3000 cm⁻¹, and aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS):

Mass spectrometry, often using gas chromatography-mass spectrometry (GC-MS), will show the molecular ion peak (M⁺) at m/z = 232. The fragmentation pattern will include characteristic losses of the acetyl group and fragments from the octyl chain.

Logical Relationships of Chemical Identifiers

The various chemical identifiers for this compound are interconnected and provide a comprehensive description of the molecule. The IUPAC name defines the structure, from which the molecular formula and molecular weight can be derived. The SMILES and InChI strings are line notations that encode the molecular structure, allowing for its representation in computational chemistry. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service.

Caption: Interconnectivity of chemical identifiers.

References

A Comprehensive Technical Guide to 1-(4-Octylphenyl)ethanone for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Chemical Intermediate

This technical guide provides a detailed overview of 1-(4-Octylphenyl)ethanone, also known as 4'-octylacetophenone. It is a key intermediate in the synthesis of a variety of organic molecules, finding applications in the pharmaceutical, fragrance, and liquid crystal industries. This document consolidates essential information on its commercial availability, physicochemical properties, synthesis, and handling, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability

This compound is readily available from a range of commercial chemical suppliers. Researchers can procure this compound from vendors specializing in laboratory and research chemicals. Notable suppliers include:

-

Shanghai Macklin Biochemical Co., Ltd.

-

TCI (Tokyo Chemical Industry) America